Methyl 1H-Indazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLOEZPPYOSNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624018 | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473416-12-5 | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Mechanisms of Methyl 1h Indazole 5 Carboxylate
Electrophilic Substitution Reactions on the Indazole Ring System
The indazole ring is an aromatic system, but the presence of the nitrogen atoms influences the regioselectivity of electrophilic substitution reactions. The electron-donating nature of the pyrrole-like nitrogen (N1) and the electron-withdrawing nature of the pyridine-like nitrogen (N2) and the ester group at the 5-position direct incoming electrophiles to specific positions on the benzene (B151609) ring portion.
Research on related indazole systems indicates that electrophilic substitution, such as nitration and halogenation, typically occurs at positions 3, 4, 6, and 7. The precise location is dependent on the reaction conditions and the directing effects of existing substituents. For instance, in many indazole derivatives, the C3 position is susceptible to electrophilic attack. However, the presence of the carboxylate group at C5 in Methyl 1H-indazole-5-carboxylate would be expected to influence the electron density distribution and thus the site of substitution.
Nucleophilic Reactions Involving the Ester Moiety
The methyl ester group at the 5-position of the indazole ring is susceptible to nucleophilic attack. Common reactions include hydrolysis, amidation, and transesterification, which proceed through a nucleophilic acyl substitution mechanism.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 1H-indazole-5-carboxylic acid. This transformation is a standard procedure in organic synthesis to modify the functionality of the molecule.
Amidation: Reaction with amines leads to the formation of the corresponding amides. This is a crucial step in the synthesis of many pharmaceutical compounds where an amide linkage is required.
Transesterification: In the presence of an alcohol and a catalyst, the methyl group of the ester can be exchanged for a different alkyl group. This reaction allows for the introduction of various ester functionalities.
The reactivity of the ester is influenced by the electronic properties of the indazole ring. The bicyclic system can affect the electrophilicity of the carbonyl carbon, thereby modulating the rate of nucleophilic attack.
Mechanistic Pathways of Regioisomeric Formation in N-Alkylation
The N-alkylation of indazoles, including this compound, is a well-studied transformation that often yields a mixture of N1 and N2 alkylated products. nih.gov The ratio of these regioisomers is highly dependent on several factors, including the nature of the alkylating agent, the base used, the solvent, and the temperature. d-nb.infobeilstein-journals.org
The formation of the two isomers can be explained by considering the differential reactivity of the two nitrogen atoms and the stability of the resulting products. The N1 position is generally considered to be more sterically accessible, while the N2 position can be more nucleophilic depending on the electronic environment.
Recent studies utilizing Density Functional Theory (DFT) calculations have provided deeper insights into the mechanistic pathways. nih.gov For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, it was found that a chelation mechanism involving a cesium cation can favor the formation of the N1-substituted product. nih.gov In contrast, non-covalent interactions can drive the formation of the N2-product. nih.gov The choice of solvent also plays a critical role; polar aprotic solvents like DMF can favor the formation of solvent-separated ion pairs, which can decrease the selectivity for N1-alkylation. d-nb.info
Below is an interactive data table summarizing the effect of different reaction conditions on the N1:N2 ratio in the alkylation of a related indazole derivative.
| Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| NaH | THF | 25 | >99:1 |
| Cs2CO3 | THF | 50 | >99:1 |
| NaH | DMF | 25 | 69:31 |
| K2CO3 | DMF | 25 | ~1:1 |
Data adapted from studies on related indazole systems. d-nb.inforesearchgate.net
Tautomerism and Equilibrium Studies of Indazole Forms (1H- vs 2H-indazole)
Indazole and its derivatives can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov In the case of this compound, the hydrogen atom can reside on either the N1 or N2 nitrogen atom.
Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govd-nb.info This has been confirmed by both experimental and theoretical studies. nih.govnih.gov Computational studies on various indazole derivatives have shown that the energy difference between the two tautomers can be influenced by the nature and position of substituents on the ring. nih.gov For the parent indazole, the 1H-tautomer is calculated to be more stable by approximately 15 kJ·mol⁻¹. nih.gov
The equilibrium between the two tautomers can be influenced by the solvent polarity and the ability of the solvent to form hydrogen bonds. Spectroscopic techniques, such as NMR, are instrumental in studying this tautomeric equilibrium.
Thermal and Photochemical Stability Considerations
The stability of this compound under thermal and photochemical conditions is an important consideration for its synthesis, storage, and application. While specific, detailed studies on the thermal and photochemical stability of this particular compound are not extensively reported in the provided search results, general knowledge of indazole chemistry suggests that the aromatic indazole ring imparts significant thermal stability.
However, like many organic molecules, prolonged exposure to high temperatures or UV radiation could lead to decomposition. Potential degradation pathways could involve decarboxylation, cleavage of the indazole ring, or reactions involving the ester functionality. For instance, some indazole derivatives have been observed to undergo decomposition over long periods, even in the solid state. nih.govacs.org The presence of the methyl ester group might also provide a pathway for photochemical reactions, such as Norrish-type reactions, although this would require specific investigation.
Computational and Theoretical Investigations of Methyl 1h Indazole 5 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a pivotal tool in elucidating the molecular properties of Methyl 1H-Indazole-5-carboxylate. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size. Recent research has employed DFT to investigate its corrosion inhibition effect on copper in acidic environments, revealing key details about its electronic structure and reactivity. researcher.lifeacs.org
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Natural Bond Orbital (NBO) Analysis)
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its ability to donate and accept electrons, respectively. For this compound, DFT calculations have been used to determine these frontier orbital energies.
Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the electronic structure in a more localized and intuitive way. It provides information about charge distribution, hybridization, and the nature of chemical bonds within the molecule.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy (EHOMO) | Data not available in search results |
| LUMO Energy (ELUMO) | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Detailed values for HOMO-LUMO energies and NBO analysis for this compound are not explicitly available in the provided search results but are mentioned as part of a broader computational analysis in a study by Zhou et al. (2024). acs.orgnih.gov
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. This allows for a direct comparison with experimental data, aiding in the structural confirmation of the molecule. Conformational analysis, also performed using DFT, helps to identify the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its reactivity and interactions.
Reactivity and Selectivity Prediction through Computational Models
DFT calculations are instrumental in predicting the reactivity and selectivity of this compound. By analyzing the distribution of electron density and the energies of frontier molecular orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack. This information is vital for understanding reaction mechanisms and for designing new synthetic routes. In the context of corrosion inhibition, DFT helps to identify the atoms or regions of the molecule that are most likely to interact with a metal surface. researcher.lifeacs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of atoms and molecules. For this compound, MD simulations have been employed to understand its behavior in solution and its interaction with surfaces, which is particularly relevant for its application as a corrosion inhibitor. researcher.lifeacs.org
Adsorption Behavior Modeling and Mechanistic Insights (e.g., Langmuir adsorption model)
One of the key applications of MD simulations for this compound has been to model its adsorption onto metal surfaces. Studies have shown that its adsorption behavior on copper conforms to the Langmuir adsorption model. researcher.lifeacs.org This indicates the formation of a monolayer of the inhibitor on the metal surface, which is a crucial aspect of its protective mechanism. These simulations provide a visual and energetic understanding of how the molecule orients itself on the surface to form a protective film. researcher.life
Intermolecular Interactions and Solvent Effects
MD simulations are also invaluable for studying the intermolecular interactions between this compound molecules and with solvent molecules. Understanding these interactions is essential for predicting its solubility and its behavior in different environments. The simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's aggregation and its interaction with its surroundings.
Table 2: Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Quantum Chemical Studies
Advanced computational methodologies, particularly those rooted in Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and molecular properties of this compound (MIC). These studies provide a granular view of the molecule's quantum mechanical nature, which is essential for understanding its behavior in various chemical environments.
A key aspect of these investigations is the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental indicators of a molecule's reactivity. For this compound, DFT calculations have been employed to determine these values. The HOMO energy (EHOMO) is indicative of the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A larger energy gap generally implies higher stability and lower reactivity.
In a notable study, the electronic properties of this compound were investigated as part of a broader analysis of indazole derivatives for corrosion inhibition. researchgate.netresearchgate.netnih.gov This research utilized DFT to calculate the HOMO and LUMO energies, providing insights into the molecule's interaction with metal surfaces. researchgate.netresearchgate.netnih.gov The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.
While specific numerical values from a broad range of standalone theoretical studies on the intrinsic properties of MIC are not extensively detailed in publicly available literature, the established use of DFT for its analysis in applied contexts, such as corrosion science, underscores the power of this method. The calculations performed in such studies provide a foundational dataset for understanding the molecule's electronic behavior.
Interactive Data Table: Calculated Quantum Chemical Parameters for this compound
| Parameter | Description | Method |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | DFT |
Note: Specific values are contingent on the level of theory and basis set employed in the DFT calculations. The table represents the types of data generated in such studies.
Theoretical Prediction of Chemical Stability and Reaction Pathways
Theoretical calculations are a powerful tool for predicting the chemical stability of this compound and for mapping out potential reaction pathways. By calculating the molecule's optimized geometry and vibrational frequencies, researchers can confirm that the structure corresponds to a minimum on the potential energy surface, indicating its stability.
The optimized molecular structure provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and steric properties. Furthermore, computational vibrational analysis yields theoretical infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental data to validate the computational model and to assign specific vibrational modes to different functional groups within the molecule.
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. researchgate.netresearchgate.netnih.gov These simulations can model the molecule's movement over time and its interactions with other molecules, such as solvents or reactants. In the context of the aforementioned corrosion inhibition studies, MD simulations were used to model the adsorption of MIC onto a copper surface, providing a visual and energetic understanding of the protective film formation. researchgate.netresearchgate.netnih.gov This illustrates how theoretical models can predict the outcomes of chemical processes.
The prediction of reaction pathways often involves mapping the potential energy surface to identify transition states and calculate activation energies. This allows for the determination of the most likely mechanisms for various chemical transformations. For instance, theoretical studies can elucidate the reactivity of different sites on the indazole ring and the carboxylate group, predicting the products of electrophilic or nucleophilic substitution reactions. The adsorption behavior of this compound has been shown to conform to the Langmuir adsorption isotherm, indicating a monolayer adsorption process that involves both chemical and physical interactions. researchgate.netnih.gov
Interactive Data Table: Theoretical Stability and Reactivity Descriptors
| Descriptor | Description | Relevance |
| Optimized Geometry | Calculated bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure of the molecule. |
| Vibrational Frequencies | Theoretical prediction of molecular vibrations. | Correlates with experimental IR and Raman spectra for structural validation. |
| Adsorption Energy | The energy released when the molecule adsorbs onto a surface. | Quantifies the strength of interaction with other materials. |
| Reaction Pathway Analysis | Identification of transition states and calculation of activation energies. | Elucidates the mechanisms and feasibility of chemical reactions. |
Note: The data in this table represents the types of theoretical predictions that can be made for this compound.
Structure Activity Relationship Studies and Derivatization Strategies
Design Principles for Methyl 1H-Indazole-5-carboxylate Derivatives in Research
The design of derivatives based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with specific biological targets, primarily enzymes like kinases and other proteins implicated in disease pathways. nih.govnih.gov The core indazole ring often serves as a crucial "hinge-binder," capable of forming key hydrogen bond interactions with the backbone of protein kinases. hanyang.ac.kr The design process typically revolves around the following concepts:
Scaffold Hopping and Bioisosteric Replacement: While retaining the core indazole structure, other parts of a known active molecule can be replaced with the this compound moiety to explore new chemical space and potentially improve properties. The indazole ring itself can be considered a bioisostere of other heterocyclic systems, allowing for its introduction into existing pharmacophores to modulate activity. hanyang.ac.kr
Exploitation of Key Interaction Points: The N-1 and C-3 positions of the indazole ring, along with the C-5 carboxylate group, are primary handles for derivatization. Modifications at these sites are designed to probe the binding pocket of a target protein for additional hydrophobic, hydrogen bonding, or ionic interactions.
Structure-Based and Ligand-Based Design: Where the three-dimensional structure of the biological target is known, structure-based design is employed. This involves using computational docking to predict how derivatives will bind and to guide the synthesis of compounds with improved affinity and selectivity. nih.gov In the absence of a target structure, ligand-based approaches, such as developing a pharmacophore model from known active molecules, can guide the design of new derivatives. researchgate.netnih.gov
Modulating Biological Activity through Targeted Structural Modifications
The biological activity of derivatives of this compound can be significantly altered through precise structural modifications. These changes can enhance potency, improve selectivity, and confer novel biological functions.
The introduction of various substituents at different positions of the indazole ring has a profound impact on the resulting compound's biological activity. The electronic and steric properties of these substituents are key determinants of their effect.
Systematic studies on various indazole scaffolds have revealed important trends. For instance, in the context of kinase inhibitors, the introduction of specific groups at the N-1 position can orient the molecule within the ATP binding site to maximize interactions. The nature of the substituent on the phenyl ring of an N-phenylindazole derivative can also dramatically influence anticancer activity. researchgate.net
A study on the N-alkylation of substituted indazoles highlighted the directing effects of substituents on the benzene (B151609) ring. For a methyl carboxylate group at the C-5 position (as in this compound), a slight preference for N-1 versus N-2 alkylation was observed under certain conditions, a factor that is critical in synthesizing the desired regioisomer with specific biological activity. beilstein-journals.org
The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on bioactivity, based on established principles for indazole derivatives.
| Modification Position | Substituent Type | Potential Impact on Bioactivity | Rationale |
| N-1 | Small alkyl chains | May enhance hydrophobic interactions in the binding pocket. | Fills small hydrophobic pockets. |
| N-1 | Aromatic or heteroaromatic rings | Can introduce π-π stacking interactions. | Improves binding affinity with aromatic residues in the target protein. |
| C-3 | Halogens (e.g., Cl, Br) | Can act as a hydrophobic ligand and a weak hydrogen bond acceptor. | Explores specific halogen bonding interactions. |
| C-3 | Amide or urea (B33335) moieties | Can form additional hydrogen bonds. | Increases binding affinity through specific hydrogen bond networks. |
| C-5 (ester modification) | Hydrolysis to carboxylic acid | Introduces a charged group for potential ionic interactions or strong hydrogen bonding. | Can interact with basic residues like lysine (B10760008) or arginine. |
| C-5 (ester modification) | Amidation with various amines | Creates a diverse library of compounds with varying steric and electronic properties. | Probes different regions of the binding pocket for enhanced affinity and selectivity. |
The position of substituents on the indazole ring is critical and can lead to vastly different pharmacological profiles. The distinction between N-1 and N-2 isomers is a classic example. The N-1 substituted indazoles often exhibit different biological activities compared to their N-2 counterparts due to the different spatial orientation of the substituent, which in turn affects how the molecule fits into a protein's binding site.
Research on N-phenylindazole diarylureas as potential anticancer agents underscores the importance of the substituent position on the indazole ring. researchgate.net While this study focused on a different indazole scaffold, the principles are broadly applicable. The precise location of the diarylurea moiety on the indazole core was crucial for its activity.
Furthermore, the position of the carboxylate group itself is a key determinant of activity. For instance, shifting the methyl carboxylate group from the C-5 position to other positions on the benzene ring (e.g., C-4, C-6, or C-7) would alter the geometry of the molecule and its ability to interact with a specific biological target. A study on the N-alkylation of indazole methyl carboxylates at different positions (C-4, C-5, C-6, C-7) demonstrated that the position of the ester group influences the N-1/N-2 alkylation ratio, which is a fundamental step in the synthesis of many active derivatives. beilstein-journals.org
Pharmacophore Development and Optimization Utilizing the this compound Scaffold
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The this compound scaffold serves as an excellent starting point for the development and optimization of pharmacophore models. nih.gov
The development of a pharmacophore model typically involves the following steps:
Identification of a set of active compounds: A series of molecules with known biological activity against a specific target are collected.
Conformational analysis: The possible three-dimensional arrangements of these molecules are explored.
Feature identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for activity are identified.
Model generation and validation: A 3D model representing the spatial arrangement of these features is created. This model is then validated by its ability to distinguish between active and inactive compounds.
For the this compound scaffold, a hypothetical pharmacophore model for a kinase inhibitor might include:
A hydrogen bond donor feature from the N-1 proton of the indazole ring.
A hydrogen bond acceptor feature from the N-2 nitrogen.
An aromatic ring feature corresponding to the indazole core.
A hydrogen bond acceptor feature from the carbonyl oxygen of the C-5 methyl ester.
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. The model can also guide the optimization of existing leads by suggesting modifications that would better match the pharmacophoric features.
Ligand Design and Docking Studies for Specific Biological Targets
Ligand design and molecular docking are powerful computational tools used to predict and analyze the binding of a small molecule (the ligand) to a protein target. nih.govalliedacademies.org These methods are instrumental in the rational design of derivatives of this compound.
The process of molecular docking involves:
Preparation of the protein and ligand: The 3D structures of the target protein and the ligand are prepared, which may involve adding hydrogen atoms and assigning charges.
Docking simulation: A computational algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts.
Docking studies on various indazole derivatives have provided valuable insights into their mechanism of action. For example, docking of indazole-based compounds into the active site of kinases has confirmed the role of the indazole N-1 or N-2 in forming crucial hydrogen bonds with the hinge region of the enzyme. hanyang.ac.kr
The following table summarizes the key interactions observed in a hypothetical docking study of a this compound derivative with a generic kinase target.
| Functional Group of Ligand | Interacting Residue in Protein | Type of Interaction | Significance |
| Indazole N-H | Alanine (backbone C=O) | Hydrogen Bond | Anchors the ligand in the hinge region. |
| Indazole N2 | Alanine (backbone N-H) | Hydrogen Bond | Provides an additional anchor point. |
| Benzene ring of indazole | Leucine, Valine | Hydrophobic Interaction | Occupies the hydrophobic ATP-binding pocket. |
| C-5 Methyl Ester Carbonyl | Lysine (side chain NH3+) | Hydrogen Bond/Ionic Interaction | Forms a key interaction in the solvent-exposed region. |
| N-1 Substituent (e.g., phenyl) | Phenylalanine | π-π Stacking | Enhances binding affinity through aromatic interactions. |
These computational predictions guide the synthetic chemist in designing and producing new derivatives of this compound with a higher probability of being potent and selective inhibitors of the target protein. mdpi.comresearchgate.net
Applications and Emerging Research Frontiers
A Versatile Synthetic Intermediate and Building Block
Methyl 1H-indazole-5-carboxylate is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. nih.gov Its unique indazole scaffold allows for diverse chemical modifications, making it an invaluable intermediate in both pharmaceutical and agricultural research and development. nih.gov The reactivity of the indazole ring system, coupled with the ester functionality, provides chemists with a versatile platform for constructing complex molecular architectures with desired therapeutic or agrochemical properties.
The structural motif of this compound is a cornerstone in medicinal chemistry, facilitating the development of novel therapeutic agents across various disease areas. nih.gov Its utility as a key intermediate is well-documented in the synthesis of pharmaceuticals targeting a range of conditions, from inflammatory diseases and cancer to neurological disorders. nih.govnih.gov
The indazole core is a recognized pharmacophore in the design of anti-inflammatory drugs. Research has demonstrated that derivatives of indazole-5-carboxylic acid exhibit significant anti-inflammatory properties. For instance, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, synthesized from precursors related to this compound, have shown potent activity in preclinical models of inflammation. nih.gov One of the most active compounds in this series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, displayed a noteworthy effective dose (ED50) of 3.5 mg/kg in the carrageenan-induced edema test in rats, highlighting the potential of this chemical class in treating inflammatory conditions. nih.gov The synthesis of such compounds underscores the role of the indazole-carboxylate framework as a starting point for developing new anti-inflammatory therapies.
| Compound | Structure | Anti-inflammatory Activity (ED50) | Reference |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 mg/kg (rat carrageenan edema test) | nih.gov |
This compound is a crucial building block in the synthesis of various anticancer agents, particularly kinase inhibitors and inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).
Kinase Inhibitors: Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. researchgate.net The indazole scaffold is a privileged structure in the design of potent and selective kinase inhibitors. For example, 1H-indazole-3-carboxamide derivatives have been developed as powerful inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression and metastasis. nih.gov One such derivative demonstrated excellent enzyme inhibition with an IC50 value of 9.8 nM for PAK1 and exhibited high selectivity over a panel of other kinases. nih.gov Furthermore, N-phenylindazole-based diarylureas, synthesized using intermediates derived from this compound, have shown significant potency against various cancer cell lines, including metastatic breast cancer and pancreatic cancer. researchgate.net
| Inhibitor Class | Target Kinase | Key Synthetic Feature | Reported Activity | Reference |
| 1H-Indazole-3-carboxamides | PAK1 | Indazole-3-carboxamide scaffold | IC50 = 9.8 nM | nih.gov |
| N-Phenylindazole diarylureas | Multiple kinases | N-phenylindazole core | IC50 values in the range of 0.4–50 μM in various cancer cell lines | researchgate.net |
Mcl-1 Inhibitors: Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor survival and resistance to chemotherapy. nih.govnih.gov Developing inhibitors of Mcl-1 is a promising therapeutic strategy. The indazole nucleus has been successfully incorporated into potent Mcl-1 inhibitors. nih.govsci-hub.se Fragment-based screening and structure-based design have led to the discovery of tricyclic indole (B1671886) 2-carboxylic acids with nanomolar binding affinity for Mcl-1 and high selectivity over other Bcl-2 family members. nih.gov The synthesis of these complex molecules often relies on building blocks that share structural similarities with this compound, demonstrating the utility of this scaffold in targeting critical cancer survival pathways.
The versatility of this compound extends to the field of neuroscience. It serves as a key intermediate in the synthesis of compounds targeting neurological disorders. nih.gov While specific examples are proprietary and less detailed in publicly available literature, the chemical tractability of the indazole ring system allows for the generation of libraries of compounds that can be screened for activity against various neurological targets.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets for a wide range of diseases. This compound and its derivatives are valuable building blocks for the synthesis of agonists for several GPCRs, including GPR40 and TGR5, which are implicated in metabolic disorders.
GPR40 (FFAR1) Agonists: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a potential target for the treatment of type 2 diabetes. While direct synthesis from this compound is not explicitly detailed, structurally related indazole-based compounds have been explored for their GPR40 agonist activity.
TGR5 (GPBAR1) Agonists: TGR5, or G protein-coupled bile acid receptor 1, is another promising target for metabolic diseases like obesity and diabetes. Pharmacological activation of TGR5 can improve metabolic homeostasis. nih.gov The development of dual agonists for TGR5 and the farnesoid X receptor (FXR) is an attractive therapeutic strategy. nih.gov Although direct synthetic routes from this compound are not extensively published, the indazole scaffold is a key feature in molecules designed to modulate these receptors.
Beyond its pharmaceutical applications, this compound is also utilized in the field of agricultural chemistry. nih.gov It serves as an intermediate in the formulation of agrochemicals, such as pesticides. The unique biological activity of indazole-containing compounds can be harnessed to develop effective crop protection agents. The adaptability of the indazole core allows for the synthesis of novel molecules with potential herbicidal, fungicidal, or insecticidal properties, contributing to sustainable agricultural practices. nih.govacs.org
**Methy
Q & A
Basic: What are the established synthetic routes for Methyl 1H-Indazole-5-carboxylate, and how are intermediates purified?
Methodological Answer:
The compound is synthesized via multi-step alkylation and hydrolysis. In a representative protocol (Figure 1a in ):
Alkylation : this compound is reacted with 4-(bromomethyl)-1-chloro-2-fluorobenzene in DMF using NaH as a base under N₂. This yields N-substituted isomers (e.g., 1- and 2-alkylated products).
Purification : Crude products are separated via silica gel column chromatography with petroleum ether/ethyl acetate (10:1 to 4:1). Typical yields: ~20% for 1-alkylated and ~7% for 2-alkylated isomers.
Hydrolysis : The ester is hydrolyzed using LiOH in THF/H₂O/MeOH (1:1:1) to produce the carboxylic acid derivative (85% yield after acid-base extraction).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
